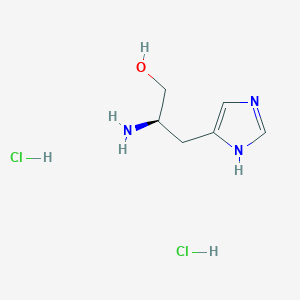

(R)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride

Descripción general

Descripción

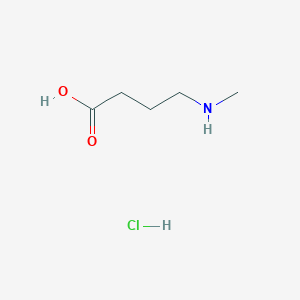

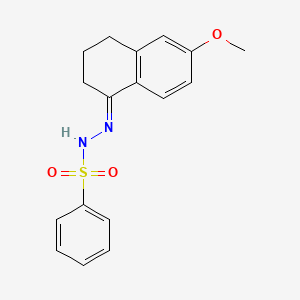

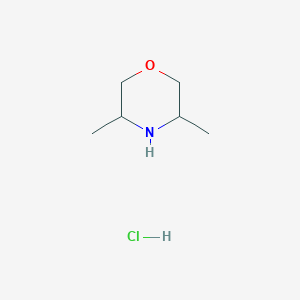

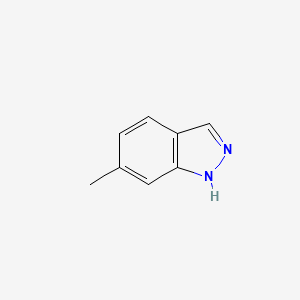

“®-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The preparation of 2-mercaptoimidazoles from a-amino ketones or aldehyde and potassium thiocyanate or alkylisothiocyanates is a common method for the synthesis of imidazoles .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . The sulphur can readily be removed by a variety of oxidative method to give the desired imidazoles .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Protic Hydroxylic Ionic Liquids Synthesis : This compound was synthesized and used to produce hydroxylic ionic liquids with nitrogenous centers. These ionic liquids showed characteristics like low glass transition temperatures and high conductivity, useful in various chemical processes (Shevchenko et al., 2017).

Synthesis of Novel Compounds for Antifungal Activity : It was used in synthesizing new compounds evaluated for their antifungal activity against various strains, including Candida albicans and Aspergillus fumigatus (Chevreuil et al., 2007).

Anticancer Agents Synthesis : Researchers synthesized derivatives of this compound for potential use as anticancer agents. These derivatives exhibited significant to good anticancer activity in vitro (Rashid et al., 2012).

Medicinal Chemistry and Pharmacology

Inhibitor of Farnesyl Protein Transferase : The compound was part of a study that investigated its derivatives as inhibitors of farnesyl protein transferase, demonstrating significant antitumor effects in vivo (Venet et al., 2003).

Corrosion Inhibitors in Steel : Derivatives of this compound were synthesized and characterized as potential corrosion inhibitors for mild steel, an application relevant in materials science (Srivastava et al., 2017).

Other Applications

- Electrophysiological Activity in Cardiology : Certain derivatives were studied for their electrophysiological activity as selective class III agents, showing potential in cardiac arrhythmia treatment (Morgan et al., 1990).

Mecanismo De Acción

Target of Action

The primary target of ®-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride, also known as D-Histidinol dihydrochloride, is the enzyme Histidinol dehydrogenase . This enzyme is found in Escherichia coli (strain K12) and plays a crucial role in the biosynthesis of L-histidine .

Mode of Action

D-Histidinol dihydrochloride interacts with its target, Histidinol dehydrogenase, by undergoing sequential NAD-dependent oxidations . The compound is converted to L-histidinaldehyde and then to L-histidine . This process is catalyzed by Histidinol dehydrogenase .

Biochemical Pathways

The action of D-Histidinol dihydrochloride affects the histidine biosynthesis pathway . This pathway converts 5-phospho-ribosyl 1-pyrophosphate to L-histidine in 10 enzymatic reactions . The last two steps of this pathway, which involve the conversion of L-histidinol to L-histidine, are catalyzed by the enzyme Histidinol dehydrogenase .

Pharmacokinetics

It is known that the compound is a potent and reversible inhibitor of protein synthesis in cultured human cells .

Result of Action

The molecular and cellular effects of D-Histidinol dihydrochloride’s action include the inhibition of protein synthesis in cultured human cells . This is achieved by decreasing the activation of histidine .

Propiedades

IUPAC Name |

(2R)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.2ClH/c7-5(3-10)1-6-2-8-4-9-6;;/h2,4-5,10H,1,3,7H2,(H,8,9);2*1H/t5-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCAFNBBXRWXQA-ZJIMSODOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(CO)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@H](CO)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00487231 | |

| Record name | (+)-beta-Aminoimidazole-4-propanol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00487231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride | |

CAS RN |

75614-84-5 | |

| Record name | (+)-beta-Aminoimidazole-4-propanol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00487231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.